molecular formula C18H21NO3S B486374 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 667892-81-1

2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B486374
CAS No.: 667892-81-1
M. Wt: 331.4g/mol
InChI Key: NHCBNEDJKVFQOG-UHFFFAOYSA-N
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Description

2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound of significant interest in pharmaceutical and biological research, designed specifically for research use only (RUO) and not intended for diagnostic or therapeutic applications in humans or animals. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known to be associated with a wide spectrum of biological activities . The THIQ core is functionalized with a (4-methoxy-2,5-dimethylphenyl)sulfonyl group, a motif that is prevalent in more than 150 FDA-approved drugs and is known to contribute to strong electron-withdrawing properties, stability against hydrolysis, and resistance to reduction, making it a versatile feature in drug discovery . Researchers value the tetrahydroisoquinoline nucleus for its role in the development of novel therapeutic agents. Synthetic and natural THIQ analogs have been reported to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, making them a focal point for investigating new treatments for various diseases . Furthermore, closely related sulfonamide-containing tetrahydroisoquinoline compounds have been identified as potent, subunit-selective positive allosteric modulators of NMDA receptors containing the GluN2C or GluN2D subunits, indicating high potential for neuroscience research and the study of neurological disorders . The specific structural features of this compound—including the tetrahydroisoquinoline core, the sulfonyl linker, and the methoxy-dimethylphenyl group—provide a defined framework for structure-activity relationship (SAR) studies. This allows researchers in medicinal chemistry to explore its interactions with biological targets and optimize it for potency and selectivity in various screening assays . This product is offered as a high-purity chemical tool to support innovative research in drug discovery and chemical biology. Researchers are encouraged to consult the current scientific literature for the most recent findings on tetrahydroisoquinoline and sulfonamide derivatives.

Properties

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-11-18(14(2)10-17(13)22-3)23(20,21)19-9-8-15-6-4-5-7-16(15)12-19/h4-7,10-11H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCBNEDJKVFQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Tetrahydroisoquinoline Amines

The sulfonyl group is introduced via reaction of the tetrahydroisoquinoline amine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. This reaction typically employs a base such as diisopropylethylamine (DIPEA) or potassium phosphate (K₃PO₄) in polar aprotic solvents like dimethylacetamide (DMA). For example, a 58% yield was achieved using DMA and K₃PO₄ under white LED irradiation, highlighting the role of mild conditions in minimizing side reactions.

Table 1: Comparative Sulfonylation Conditions

BaseSolventTemperatureYieldSource
K₃PO₄DMART, 12h58%
DIPEAEtOAc30°C, 1h75%
NaHCO₃Toluene30°C, 3h86%

Oxidation of Thioether Intermediates

An alternative route involves oxidizing a thioether precursor to the sulfonyl group. While asymmetric oxidation to sulfoxides is well-documented using titanium(IV) isopropoxide and cumene hydroperoxide, achieving sulfones requires stronger oxidants like m-chloroperbenzoic acid (mCPBA). For instance, thianthrene S-oxide was oxidized to sulfones using trifluoroacetic anhydride and HBF₄·OEt₂, though yields were moderate (46–58%).

Stereochemical Control and Enantiomeric Enrichment

Chiral resolution is critical for pharmaceutical applications. The use of diethyl tartrate as a chiral auxiliary in titanium(IV)-catalyzed oxidations enabled enantiomeric excess (e.e.) up to 96.3%. Precipitation of racemic mixtures further enhanced optical purity, as demonstrated by isolating 95% e.e. sulfoxide after a single crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anti-cancer properties. A study synthesized various tetrahydroisoquinoline derivatives and evaluated their efficacy against colorectal cancer cell lines. The results indicated that certain compounds had moderate to high activity in inhibiting KRas, a critical target in cancer therapy .

Table 1: Anti-Cancer Activity of Tetrahydroisoquinoline Derivatives

Compound IDCell Line TestedIC50 (μM)Activity Level
GM-3-16HCT1161.6High
GM-3-18HCT1160.9Significant
GM-3-145Colo320>20Moderate

This table summarizes the inhibitory concentrations (IC50) of selected compounds derived from tetrahydroisoquinoline against specific cancer cell lines.

Autoimmune Disease Treatment

Another promising application of 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is its potential role in treating autoimmune diseases. A derivative was reported to act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17-mediated autoimmune responses. This compound showed enhanced bioavailability and efficacy in mouse models of rheumatoid arthritis and psoriasis .

Table 2: Efficacy of RORγt Inverse Agonist

ModelBioavailability (%)Dose (mg/kg)Observed Effect
Mice (Psoriasis)48.110Significant improvement
Rats (Rheumatoid)32.95Reduction in symptoms

This table outlines the bioavailability and therapeutic effects observed in animal models for autoimmune diseases.

Pharmacological Potential

The compound's pharmacological profile indicates potential as a selective antagonist for various receptors involved in inflammatory processes. Its structural similarity to known pharmacophores allows it to interact with multiple biological targets effectively. The synthesis and evaluation of related compounds suggest that modifications to the sulfonyl and tetrahydroisoquinoline moieties can enhance specificity and potency .

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related sulfonylated THIQ derivatives and other analogs (Table 1).

Table 1: Structural Comparison of Sulfonylated THIQ Derivatives

Compound Name Substituents on Sulfonyl Group Sulfonyl Position Physical State Synthetic Yield (%) Key Properties
2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-THIQ (Main) 4-methoxy, 2,5-dimethyl 2 Not reported Not reported Commercial availability
2-((2,5-Dimethoxyphenyl)sulfonyl)-THIQ (28) 2,5-dimethoxy 2 Colorless solid 52 Electrochemically synthesized
6-(Methylsulfonyl)-THIQ Methyl 6 Not reported Not reported Density: 1.213 g/cm³
Key Observations:
  • Substituent Effects: The main compound’s 4-methoxy-2,5-dimethylphenyl group introduces steric hindrance and electronic effects distinct from the 2,5-dimethoxy group in compound 26.
  • Positional Isomerism : The sulfonyl group at position 6 in 6-(methylsulfonyl)-THIQ () may lead to different conformational dynamics compared to the 2-substituted main compound, affecting interactions with biological targets .

Physical and Chemical Properties

  • Density : 6-(Methylsulfonyl)-THIQ has a density of 1.213 g/cm³ (), which may correlate with packing efficiency in the solid state. The main compound’s density is unreported but could differ due to its larger aromatic substituent .
  • Melting Points: Compound 28 is a colorless solid, while methoxy-substituted THIQ derivatives in (e.g., tetrahydroisoquinoline-1-carbonitriles) exhibit melting points ranging from 120–180°C. The main compound’s melting point is unknown but likely influenced by its substituents .
Blood-Brain Barrier (BBB) Penetration:

Simple THIQ derivatives like 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ) readily cross the BBB and accumulate in the brain (). However, the sulfonyl group in the main compound may reduce BBB permeability due to increased polarity, though this requires experimental validation .

Neurotoxicity and Metabolism:
  • N-Methylation: THIQ derivatives can undergo N-methylation in the brain, producing neurotoxic metabolites (e.g., isoquinolinium ions) via monoamine oxidase (MAO) ().
  • Excretion Pathways: TIQ and 1MeTIQ are excreted primarily unchanged (72–76%) in rats, with minor hydroxylated metabolites (). Sulfonamide derivatives like the main compound may undergo sulfonation or glucuronidation, altering excretion patterns .

Biological Activity

2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1040673-75-3) is a sulfonamide derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a tetrahydroisoquinoline core and a methoxy-substituted aromatic sulfonyl group, suggests a range of pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.

The molecular formula of 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is C18H25N3O5SC_{18}H_{25}N_{3}O_{5}S, with a molecular weight of 395.5 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds similar to 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline have demonstrated promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AA-549 (lung cancer)0.02
Compound BMCF7 (breast cancer)0.04
Compound CHCT-116 (colon cancer)0.06

These findings suggest that the sulfonamide moiety may enhance the cytotoxicity of these compounds against cancer cells.

The mechanism by which 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of methoxy groups may contribute to radical scavenging properties.

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various sulfonamide derivatives and evaluated their biological activity. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity and selectivity towards different cell lines. The study concluded that the introduction of electron-donating groups like methoxy enhanced the overall activity against tumor cells .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of tetrahydroisoquinoline derivatives. It was found that the sulfonyl group plays a crucial role in enhancing solubility and bioavailability while maintaining cytotoxic effects against cancer cells . This underscores the importance of chemical modifications in developing effective therapeutic agents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation and cyclization. A typical approach includes:

Sulfonylation : Reacting tetrahydroisoquinoline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation.

Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

  • Key Considerations : Optimize reaction time and temperature to minimize byproducts like over-sulfonylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl group integration and aromatic proton environments .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. What preliminary biological activities have been reported for structurally similar sulfonyl-tetrahydroisoquinoline derivatives?

  • Findings :

  • Antimicrobial Activity : N-Sulfonyl derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Neurological Targets : Analogues interact with dopamine receptors (e.g., D2_2/D3_3) and NMDA receptors, suggesting potential neuropharmacological applications .
    • Table 1 : Biological Activities of Analogues
Compound ClassActivity (IC50_{50}/EC50_{50})TargetReference
N-Sulfonyl-tetrahydroisoquinoline0.5 µM (D3_3 receptor)Dopaminergic system
6,7-Dimethoxy derivatives10 nM (NMDA receptor)Neuroprotection

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing sulfonyl-tetrahydroisoquinolines?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency .
  • Catalysis : Use KI or phase-transfer catalysts to accelerate nucleophilic substitution .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
    • Data Contradiction : Lower yields (<40%) in aqueous conditions vs. >75% in anhydrous DMF .

Q. How should conflicting data on biological activity (e.g., receptor selectivity) be resolved?

  • Methodology :

Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. CHO) and ligand concentrations .

Structural Analysis : Use molecular docking to assess binding pocket interactions (e.g., hydrophobic vs. hydrogen bonding) .

Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 2-(3-chlorophenyl)sulfonyl derivatives) .

Q. What strategies elucidate the compound’s mechanism of action in neurological disorders?

  • Methodology :

  • Molecular Docking : Utilize crystal structures of BCL-XL or NMDA receptors (PDB: 6RZ6) to predict binding modes .
  • In Vitro Assays : Measure cAMP levels or Ca2+^{2+} flux in neuronal cells post-treatment .
  • In Vivo Models : Test cognitive effects in Parkinson’s disease rodent models using Morris water maze .

Q. How does the compound’s log P value influence its pharmacokinetic profile?

  • Data :

  • Log P : Estimated ~2.8 (similar to analogues with moderate lipophilicity) .
  • Permeability : Predict blood-brain barrier penetration via PAMPA-BBB assays (Pe > 4.0 × 106^{-6} cm/s) .
    • Table 2 : Physicochemical Properties
PropertyValueReference
Molecular Weight~393.5 g/mol
log P2.8 (predicted)
Aqueous Solubility<0.1 mg/mL (pH 7.4)

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